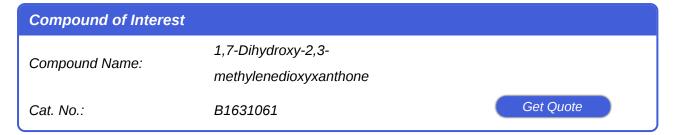


## spectroscopic data (NMR, MS) of 1,7-Dihydroxy-2,3-methylenedioxyxanthone

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A comprehensive technical guide on the spectroscopic analysis of **1,7-Dihydroxy-2,3-methylenedioxyxanthone**, a natural product isolated from the aerial parts of Polygala sibirica. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

### **Spectroscopic Data**

The structural elucidation of **1,7-Dihydroxy-2,3-methylenedioxyxanthone** was accomplished through the comprehensive analysis of its Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data. The following tables summarize the key quantitative data obtained.

# Table 1: <sup>1</sup>H-NMR Spectroscopic Data (DMSO-d<sub>6</sub>, 400 MHz)



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz	Number of Protons	Assignment
13.21	S	1H	1-OH	
7.42	t	8.2	1H	H-6
6.83	d	8.2	1H	H-5
6.69	d	8.2	1H	H-8
6.49	S	1H	H-4	
6.20	S	2H	-O-CH <sub>2</sub> -O-	_

Table 2: <sup>13</sup>C-NMR Spectroscopic Data (DMSO-d<sub>6</sub>, 100 MHz)



Chemical Shift (δ) ppm	Carbon Type	Assignment
181.1	С	C-9
163.4	С	C-1
158.8	С	C-7
157.0	С	C-4a
147.8	С	C-3
137.9	С	C-2
135.5	СН	C-6
111.0	С	C-8a
109.9	СН	C-5
108.5	С	C-9a
103.1	CH <sub>2</sub>	-O-CH <sub>2</sub> -O-
102.7	С	C-5a
98.4	СН	C-8
94.0	СН	C-4

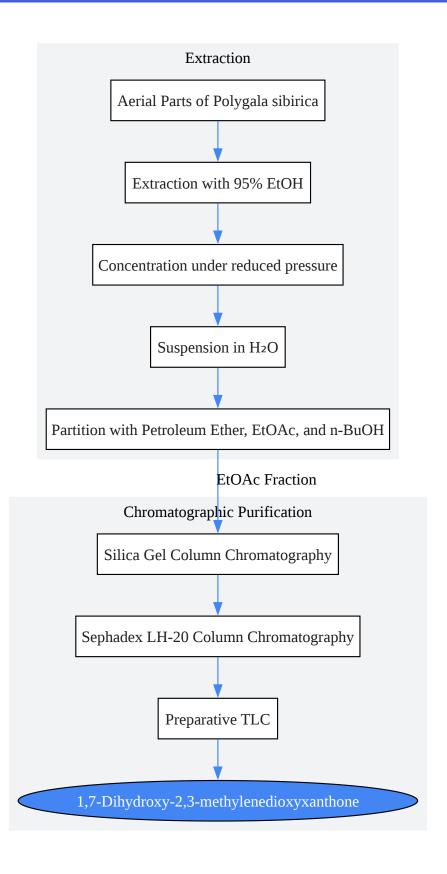
**Table 3: Mass Spectrometry Data** 

Ionization Mode	Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
ESI-MS	273.0397	100	[M+H] <sup>+</sup>

# **Experimental Protocols Isolation of 1,7-Dihydroxy-2,3-methylenedioxyxanthone**

The isolation of the target compound from the aerial parts of Polygala sibirica involves a multistep extraction and chromatographic purification process.





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Caption: Workflow for the isolation of **1,7-Dihydroxy-2,3-methylenedioxyxanthone**.



#### Methodology:

- Extraction: The dried and powdered aerial parts of Polygala sibirica (10 kg) were extracted three times with 95% ethanol (EtOH) at room temperature.
- Concentration: The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract.
- Partitioning: The crude extract was suspended in water (H<sub>2</sub>O) and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- Column Chromatography: The EtOAc fraction was subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to obtain several subfractions.
- Further Purification: The fraction containing the target compound was further purified by Sephadex LH-20 column chromatography followed by preparative thin-layer chromatography (TLC) to yield pure **1,7-Dihydroxy-2,3-methylenedioxyxanthone**.

### **Spectroscopic Analysis**

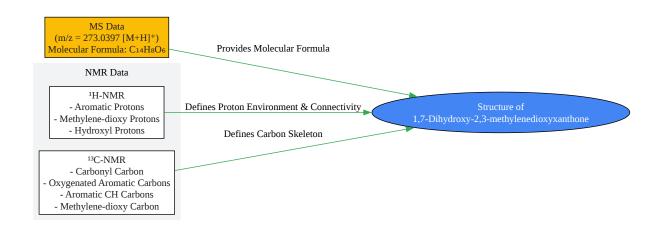
Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H-NMR}$  and  $^{13}\text{C-NMR}$  spectra were recorded on a Bruker AV-400 spectrometer operating at 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ . The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (ESI-MS) was performed on a Bruker Daltonics Apex II 47e FT-ICR mass spectrometer. The sample was dissolved in methanol and introduced into the ESI source.

## Logical Relationship of Spectroscopic Data for Structure Elucidation

The final structure of **1,7-Dihydroxy-2,3-methylenedioxyxanthone** was determined by a logical correlation of the NMR and MS data.





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Caption: Logical workflow for structure elucidation.

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